2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide
Overview
Description
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various therapeutic agents. This compound is characterized by the presence of benzamide groups, a brominated aniline moiety, and a methyl-substituted oxobutanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In an industrial setting, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogen substitution can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(((4-bromoanilino)carbothioyl)amino)-2,2-dichloroethyl)benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide is unique due to its specific structural features, including the brominated aniline moiety and the methyl-substituted oxobutanoyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O3/c1-16(2)22(25(32)27-19-14-12-18(26)13-15-19)29-24(31)20-10-6-7-11-21(20)28-23(30)17-8-4-3-5-9-17/h3-16,22H,1-2H3,(H,27,32)(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGFGTRFGPLOMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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